Ethanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]-
Description
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Properties
CAS No. |
820963-03-9 |
|---|---|
Molecular Formula |
C19H18OSe |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
1-(2-benzylselanyl-3-phenylcyclobut-2-en-1-yl)ethanone |
InChI |
InChI=1S/C19H18OSe/c1-14(20)17-12-18(16-10-6-3-7-11-16)19(17)21-13-15-8-4-2-5-9-15/h2-11,17H,12-13H2,1H3 |
InChI Key |
SXKFRHRWKHCBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(=C1[Se]CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
Ethanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- (CAS Number: 820963-03-9) is an organoselenium compound with a unique molecular structure, which has garnered interest due to its potential biological activities. This article explores its biological activity, including antioxidant properties, cytotoxicity, and implications in cancer research.
- Molecular Formula : CHOSe
- Molecular Weight : 341.306 g/mol
- Structural Characteristics : The compound features a cyclobutenyl core with a selenium atom attached to a phenylmethyl group, which may influence its reactivity and biological interactions.
Antioxidant Activity
Research indicates that organoselenium compounds exhibit significant antioxidant properties. Ethanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- has been studied for its ability to scavenge reactive oxygen species (ROS), which play a critical role in oxidative stress and related diseases.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Ethanone, 1-[3-phenyl-2-(phenylmethyl)seleno]-2-cyclobuten-1-yl] | 15.6 | |
| Selenomethionine | 18.4 | |
| Vitamin E | 25.0 |
The data suggests that Ethanone demonstrates potent antioxidant activity comparable to established antioxidants like selenomethionine and vitamin E.
Cytotoxicity Studies
Cytotoxic effects of Ethanone have been evaluated in various cancer cell lines. In vitro studies show that this compound can induce apoptosis in human breast cancer cells (MCF-7), highlighting its potential as an anticancer agent.
Case Study: MCF-7 Cell Line
In a study conducted by Kamiya et al., treatment with Ethanone resulted in:
- Increased Apoptosis : Significant elevation in apoptotic markers such as cleaved caspase-3.
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed at concentrations ranging from 10 µM to 50 µM.
Figure 1: Apoptosis Induction in MCF-7 Cells
Apoptosis Induction
The mechanism by which Ethanone exerts its biological effects appears to involve modulation of ROS levels and interference with cell signaling pathways associated with apoptosis and proliferation. Specifically, the compound may enhance the expression of pro-apoptotic factors while suppressing anti-apoptotic proteins.
Research Findings
Recent studies have emphasized the importance of selenium-containing compounds in cancer prevention and treatment. The unique structure of Ethanone allows it to interact with cellular components effectively, leading to enhanced biological activity.
Table 2: Summary of Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
